

Technical Guide: 4-(4-Chlorophenyl)-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-1,3-thiazol-5-amine

CAS No.: 1249232-71-0

Cat. No.: B2412834

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InChIKey: AWTRFFRSGLDMCK-UHFFFAOYSA-N Compound Class: 5-Aminothiazole / Heterocyclic Building Block

Chemical Identity & Structural Properties

The compound **4-(4-chlorophenyl)-1,3-thiazol-5-amine** is a specialized heterocyclic scaffold. Unlike the more common 2-aminothiazoles (found in drugs like Dasatinib), the 5-aminothiazole core represents a distinct chemical space with unique electronic properties and reactivity profiles, increasingly utilized in fragment-based drug discovery (FBDD) for targeting protein-protein interactions (PPIs).

Core Identifiers

Property	Data
IUPAC Name	4-(4-chlorophenyl)-1,3-thiazol-5-amine
Common Name	5-Amino-4-(4-chlorophenyl)thiazole
CAS Registry	Not widely listed; typically referenced by MDL: MFCD16669844
InChI String	InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2
SMILES	<chem>Nc1scc(c1)c2ccc(Cl)cc2</chem>
Molecular Formula	C ₉ H ₇ ClN ₂ S
Molecular Weight	210.68 g/mol

Physicochemical Profile

- LogP (Predicted): 2.6 – 2.9 (Lipophilic, suitable for CNS penetration)
- TPSA: ~41 Å² (High membrane permeability potential)
- pKa (Conjugate Acid): ~3.5 – 4.0 (The 5-amino group is weakly basic due to resonance delocalization into the thiazole ring)
- Stability: The free amine is prone to oxidation; typically stored as a hydrochloride salt (HCl) or generated in situ.

Synthesis & Manufacturing Methodology

The synthesis of 5-aminothiazoles is chemically distinct from the Hantzsch synthesis used for 2-aminothiazoles. The following protocol describes a robust, self-validating 4-step pathway starting from commercially available 4-chlorophenacyl bromide. This route avoids the instability of thioformamide by using a deamination strategy.

Synthetic Pathway Logic

- Cyclization: Construct the thiazole ring with a 2-amino handle (easy to form via thiourea).

- Deamination: Remove the 2-amino group to yield the 4-arylthiazole core.
- Functionalization: Electrophilic aromatic substitution (Nitration) selectively targets the C5 position.
- Reduction: Convert the nitro group to the final amine.

Visualization: Reaction Workflow



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Caption: Step-wise synthetic route from phenacyl bromide to 5-aminothiazole via deamination-nitration sequence.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

- Reagents: 4-Chlorophenacyl bromide (1.0 eq), Thiourea (1.1 eq), Ethanol.
- Procedure: Reflux reagents in ethanol for 2 hours. The product precipitates upon cooling.
- Validation: TLC (Hexane:EtOAc 1:1) shows disappearance of starting bromide.

Step 2: Deamination to 4-(4-chlorophenyl)thiazole

- Reagents: Sodium nitrite (2.5 eq), Hypophosphorous acid (H₃PO₂), Water/Acetic Acid.
- Mechanism: Diazotization of the 2-amino followed by reductive elimination of N₂.
- Procedure: Dissolve intermediate in acid at 0°C. Add NaNO₂ slowly. Stir for 1h, then neutralize.
- Critical Control: Temperature must remain <5°C during addition to prevent side reactions.

Step 3: C5-Nitration

- Reagents: Fuming HNO₃, Conc. H₂SO₄.
- Procedure: Dissolve thiazole in H₂SO₄ at 0°C. Add HNO₃ dropwise. The electrophilic attack occurs exclusively at C5 due to the directing effect of the sulfur and the steric bulk of the C4-aryl group.
- Safety: Exothermic reaction; use an ice bath.

Step 4: Reduction to Target Amine

- Reagents: Stannous Chloride (SnCl₂·2H₂O), Ethanol/HCl.
- Procedure: Reflux the nitro compound with SnCl₂ for 3 hours. Neutralize with NaOH to release the free base.
- Purification: Recrystallization from ethanol/water.

Pharmacological Potential & Mechanism

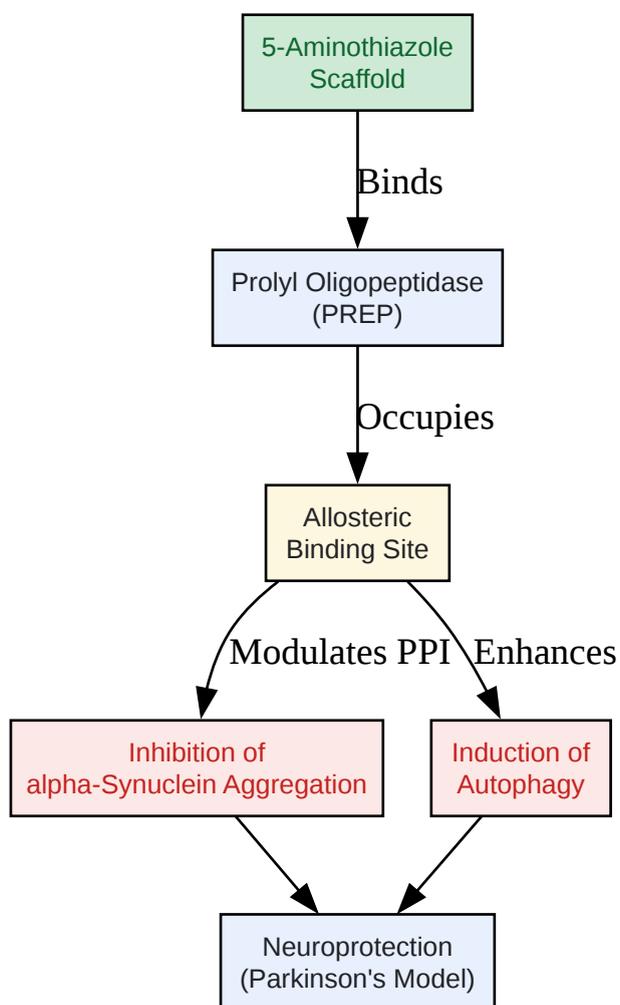
While often used as a chemical building block, the 5-aminothiazole scaffold has emerged as a privileged structure in targeting Prolyl Oligopeptidase (PREP) and modulating neurodegenerative pathways.

Mechanism of Action: PREP Modulation

Research indicates that 5-aminothiazoles can bind to a novel site on PREP, distinct from the catalytic active site. This allosteric modulation is critical for affecting protein-protein interactions (PPIs) involving alpha-synuclein, a key protein in Parkinson's disease pathology.

- Target: Prolyl Oligopeptidase (PREP).
- Effect: Modulates PREP-mediated alpha-synuclein aggregation.
- Relevance: Neuroprotection, Autophagy enhancement.

Signaling Pathway Visualization



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Caption: Pharmacological mechanism of 5-aminothiazoles in modulating PREP and alpha-synuclein pathways.

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class	Statement	Precaution
Acute Toxicity	H302: Harmful if swallowed.	Do not eat, drink, or smoke when using.
Skin Irritation	H315: Causes skin irritation.	Wear nitrile gloves (min 0.11mm).
Eye Irritation	H319: Causes serious eye irritation.	Wear safety goggles.
STOT-SE	H335: May cause respiratory irritation.	Use in a fume hood.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is light and air sensitive.

References

- PubChem.Compound Summary: **4-(4-chlorophenyl)-1,3-thiazol-5-amine** (InChIKey: AWTRFFRSGLDMCK-UHFFFAOYSA-N). National Library of Medicine. [[Link](#)]
- Thompson, M., Heal, W., & Chen, B. (2006).[1] Synthesis of 5-aminothiazoles as building blocks for library synthesis. Tetrahedron Letters, 47(14), 2361-2364. [[Link](#)]
- Svarcbahts, R., et al. (2018). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. Journal of Medicinal Chemistry, 61(7), 3071–3088. [[Link](#)]

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Sources

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- To cite this document: BenchChem. [Technical Guide: 4-(4-Chlorophenyl)-1,3-thiazol-5-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2412834#inchikey-awtrffrsgldmck-uhfffaoyisa-n-research-data>]

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